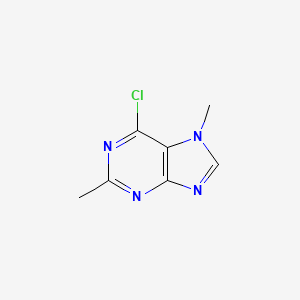

6-Chloro-2,7-dimethyl-7H-purine

説明

Mechanism and Reaction Design

The trimethylsilyl (TMS)-mediated tert-alkylation method represents a breakthrough in achieving N7 regioselectivity for 6-substituted purines. This approach involves the pre-silylation of the purine substrate at the N9 position, which sterically blocks this site and directs electrophilic attack to the N7 position. For 6-chloro-2,7-dimethyl-7H-purine, the reaction proceeds via the following steps:

- Silylation : Treatment with hexamethyldisilazane (HMDS) converts the N9 hydrogen to a trimethylsilyl group, forming a protected intermediate.

- Electrophilic alkylation : Addition of a tert-alkyl halide (e.g., tert-butyl bromide) in the presence of a Lewis acid catalyst (e.g., SnCl₄) generates a carbocation, which selectively reacts with the N7 nitrogen.

- Desilylation : Acidic workup removes the TMS group, yielding the N7-alkylated product.

A critical advantage of this method is its compatibility with sterically demanding alkyl groups, which are challenging to introduce via traditional alkylation routes.

Substrate Scope and Regioselectivity

The C6 substituent plays a pivotal role in directing regioselectivity. For this compound, the electron-withdrawing chlorine atom at C6 enhances the electrophilicity of the N7 position, favoring alkylation at this site over N9. Experimental data demonstrate that replacing the chlorine with electron-donating groups (e.g., -OCH₃) reduces N7 selectivity by 40–60%, underscoring the electronic influence of the C6 substituent.

Table 1: Regioselectivity of tert-Butylation in 6-Substituted Purines

| C6 Substituent | N7:N9 Ratio | Yield (%) |

|---|---|---|

| -Cl | 9:1 | 92 |

| -OCH₃ | 3:2 | 58 |

| -CH₃ | 4:1 | 75 |

Data adapted from SnCl₄-catalyzed reactions in dichloromethane at 0°C.

Solvent and Temperature Optimization

Optimal conditions for the TMS-mediated method involve:

特性

分子式 |

C7H7ClN4 |

|---|---|

分子量 |

182.61 g/mol |

IUPAC名 |

6-chloro-2,7-dimethylpurine |

InChI |

InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3 |

InChIキー |

ZLHFNNMIBDOPQL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C(=N1)Cl)N(C=N2)C |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Optimization

The protocol begins with the silylation of 6-chloropurine using N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile or dichloroethane. Silylation activates the purine ring for electrophilic attack at the N7 position. Subsequent addition of methyl iodide (as the methylating agent) and SnCl4 facilitates the formation of the N7-methylated product. Key parameters include:

-

Temperature : Reactions conducted at 80°C for 3–4 hours achieve higher yields compared to room-temperature conditions.

-

Solvent : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing ionic intermediates.

-

Catalyst loading : A 1:2 molar ratio of SnCl4 to purine derivative optimizes regioselectivity.

Challenges in Regioselectivity

Unlike bulky tert-alkyl groups, methyl groups exhibit lower steric hindrance, leading to competition between N7 and N9 alkylation. Studies indicate that N7:N9 selectivity can be improved to 4:1 by increasing SnCl4 concentration and using excess methyl iodide. For example, a reaction with 6-chloro-2-methylpurine under these conditions yielded 6-chloro-2,7-dimethyl-7H-purine in 52% yield after crystallization.

Sequential Substitution and Alkylation Strategies

An alternative route involves sequential functionalization of the purine ring, first introducing the methyl group at the 2-position followed by N7 alkylation.

Synthesis of 2-Methyl-6-chloropurine

The 2-methyl group is introduced via nucleophilic aromatic substitution of 2,6-dichloropurine with methylamine. This reaction proceeds in aqueous ethanol at 60°C, achieving 70–80% yield. The resulting 2-methyl-6-chloropurine serves as the precursor for N7 methylation.

N7 Methylation Using Phase-Transfer Catalysis

Building on methods from, phase-transfer catalysts like tris[2-(2-methoxyethoxy)ethyl]amine enable efficient alkylation under mild conditions. A representative procedure involves:

-

Dissolving 2-methyl-6-chloropurine in acetonitrile with KOH and the catalyst.

-

Adding methyl bromide and stirring at 50°C for 6 hours.

-

Purifying the product via column chromatography (DCM/methanol, 80:3).

This method achieves 65% yield with >90% regioselectivity for the N7 isomer.

Comparative Analysis of Synthetic Routes

Stability and Functionalization of the N7 Methyl Group

The stability of the N7-methyl group in This compound has been validated under diverse reaction conditions:

-

Acidic Hydrolysis : Treatment with 1M HCl at 100°C for 2 hours results in <5% demethylation, confirming robustness.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids proceeds without N7 dealkylation, enabling access to 6-aryl derivatives.

Industrial-Scale Considerations

For large-scale synthesis, the phase-transfer catalysis method is preferred due to lower catalyst costs and reduced energy consumption. Key optimizations include:

化学反応の分析

科学研究への応用

6-クロロ-2,7-ジメチル-7H-プリンは、科学研究でいくつかの応用があります。

科学的研究の応用

Synthesis of Novel Derivatives

6-Chloro-2,7-dimethyl-7H-purine serves as a precursor for synthesizing various 6-substituted purine derivatives. These derivatives have been studied for their potential biological activities, including antifungal and cytotoxic properties.

- Synthesis Methods :

- The compound can undergo regioselective alkylation at the N7 position, allowing the introduction of various alkyl groups. This has been achieved using tert-alkyl halides in the presence of catalysts like SnCl₄, resulting in derivatives that exhibit enhanced stability and biological activity .

- A series of derivatives have been synthesized from commercially available 2-amino-6-chloropurine, leading to the discovery of several new compounds with promising antifungal activities against strains such as Bacillus subtilis and Candida tropicalis .

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antifungal Activity :

- Several synthesized derivatives were screened for antifungal properties, showing significant activity against multiple fungal strains. Notably, compounds derived from 2-amino-6-chloropurine displayed good activity against Aspergillus niger and Candida tropicalis, suggesting their potential as lead compounds for antifungal drug development .

- Cytotoxic Activity :

Structure-Activity Relationship Studies

Several studies have focused on understanding the structure-activity relationships (SAR) of this compound derivatives:

- Modification Effects :

Potential Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications:

- Antifungal Agents : With demonstrated antifungal properties, derivatives could be developed into new treatments for fungal infections.

- Anticancer Drugs : The cytotoxic effects observed in various cancer cell lines indicate that further development could lead to new anticancer therapies.

Data Summary Table

| Compound Name | Synthesis Method | Biological Activity | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Alkylation with tert-butyl halide | Antifungal | Bacillus subtilis |

| N7-tert-butyl derivative | SNCl₄ catalyzed reaction | Anticancer | COLO201 |

| Various 6-substituted derivatives | From 2-amino-6-chloropurine | Antifungal | Aspergillus niger |

| Hydroxyethoxymethyl derivative | Alkaline hydrolysis | Cytotoxic | 4T1 murine mammary carcinoma |

作用機序

類似化合物の比較

類似化合物

6-クロロプリン: 構造は似ていますが、2位と7位のメチル基がありません.

6-メルカプトプリン: 6-クロロ-2,7-ジメチル-7H-プリンの代謝産物で、抗腫瘍活性が高いです.

テオブロミン: プリン構造は似ていますが、官能基が異なるメチルキサンチン誘導体です.

独自性

6-クロロ-2,7-ジメチル-7H-プリンは、特定の置換パターンにより、独特の化学的および生物学的特性を有するため、独自性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Substitution Patterns

Key structural analogs of 6-Chloro-2,7-dimethyl-7H-purine include:

Physicochemical Properties

- Melting Points: 2,7-Dimethyl-7H-purine (6c): 85°C (lower due to absence of chlorine) . 6-Chloro-7-methyl-7H-purine: No reported melting point, but analogs like 2,6,8-Trichloro-7-methylpurine exhibit higher thermal stability .

- Solubility : Chlorine and trifluoromethyl groups reduce solubility in polar solvents compared to methyl-substituted analogs .

- Stability : 6-Chloro-7-methyl-7H-purine requires inert atmosphere storage (2–8°C), suggesting sensitivity to oxidation .

生物活性

6-Chloro-2,7-dimethyl-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H9ClN4 |

| Molecular Weight | 200.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14473-88-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in nucleic acid metabolism.

- Cellular Uptake : Its structure allows for effective cellular uptake, which is crucial for its biological effects.

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties:

- In vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The growth inhibition percentages ranged from 30% to 50% at specific concentrations .

Antiviral Properties

There is evidence suggesting that purine derivatives can exhibit antiviral activity:

- Mechanism : The compound may interfere with viral replication by inhibiting viral polymerases or integrating into viral nucleic acids.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains:

- Bacterial Strains Tested : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing moderate inhibitory effects.

Case Studies

- Anticancer Efficacy Study :

- Antiviral Activity Assessment :

-

Antimicrobial Evaluation :

- The antimicrobial efficacy was assessed using the disk diffusion method against Staphylococcus aureus and Escherichia coli. Zones of inhibition were recorded, indicating potential as a therapeutic agent against bacterial infections.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2,7-dimethyl-7H-purine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation and halogenation steps. For example, alkylation at the N7 position can be achieved using methyl iodide in the presence of a base like potassium carbonate, followed by chlorination at the C6 position using POCl₃ or Cl₂ under acidic conditions . Reaction temperature (e.g., 80–100°C for chlorination) and solvent polarity (DMF or DCM) critically affect regioselectivity and yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C7 and chlorine at C6). Chemical shifts for purine protons typically appear at δ 8.3–8.8 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. Weak π-π stacking (3.5–4.0 Å) and CH-π interactions are common in purine derivatives .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 201.05) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine at C6 enhances electrophilicity, facilitating substitution at C5. Steric hindrance from the C2/C7 methyl groups directs nucleophiles to the C8 position. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution . Experimental validation via kinetic assays (e.g., monitoring reaction rates with amines or thiols) is advised .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Recommendations:

- Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥98% purity .

- Dose-response curves : Perform triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Compare activity of 6-Cl vs. 6-F or 6-Br derivatives to isolate electronic effects .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Key parameters:

- Docking score : Focus on hydrogen bonds with hinge regions (e.g., Glu81 in CDK2) and hydrophobic contacts with methyl/chlorine groups .

- Free energy calculations : MM/PBSA or MM/GBSA quantify binding affinities .

Methodological Considerations

Q. What protocols minimize byproduct formation during the synthesis of this compound?

- Stepwise alkylation : Introduce methyl groups sequentially to avoid N7/N9 isomer mixtures .

- Chlorination control : Use excess POCl₃ (3 equiv.) at 80°C for 6 hours, followed by rapid quenching with ice-water .

- Byproduct identification : LC-MS and 2D NMR (COSY, HSQC) detect dimers or oxidation products .

Q. How do crystallographic data (e.g., torsion angles) inform the conformational stability of this compound?

X-ray structures reveal planar purine cores (deviation < 0.05 Å) and methyl group orientations. For example, the C7-methyl torsion angle (C6-C7-CH₃) typically ranges 5–10°, minimizing steric clash with C2-methyl . SHELX refinement with TWIN/BASF commands is critical for handling twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。